N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
Description
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide is a pyrrolidine-based acetamide derivative featuring a 2-aminopropanoyl substituent on the pyrrolidine ring and an N-methylacetamide group attached via a methylene linker. Its structure combines a pyrrolidine scaffold—a common motif in medicinal chemistry—with polar functional groups (amide, amine) that enhance solubility and target binding. The stereochemistry of the 2-aminopropanoyl group (L-alanyl configuration) is critical for biological activity, as seen in analogs like N-((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide .
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-4-10(7-14)6-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3 |
InChI Key |
KHAWJMSMWOOFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which provides good to excellent yields . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve scalable catalytic processes that ensure high yield and purity. For example, the use of stable O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst can produce various pyrrolidines efficiently .
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or pyrrolidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with target selectivity.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity to enantioselective proteins, influencing its biological activity . The compound may act by modulating enzyme activity or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide are best understood through comparison with analogs sharing its pyrrolidine-acetamide core. Key differences arise from variations in substituents, stereochemistry, and appended functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- N-Alkyl Groups : Replacing the N-methyl group with ethyl (e.g., N-ethylacetamide in ) increases lipophilicity (logP), which could improve blood-brain barrier penetration but reduce aqueous solubility .
- Aromatic vs. Aliphatic Groups : Compounds with aryl substituents (e.g., 3-fluoro-5-nitrophenyl in S20 ) exhibit distinct electronic profiles compared to aliphatic analogs. The nitro group in S20 may confer redox sensitivity, limiting metabolic stability.
Stereochemical Influence: The (S)-configuration of the 2-aminopropanoyl group (L-alanyl) is conserved in bioactive analogs , suggesting stereospecific interactions with enzymatic targets.
Synthetic Accessibility :
- The target compound and its analogs are synthesized via reductive amination (e.g., Raney Ni-mediated reduction in S20 ) or peptide coupling (e.g., GP2-mediated reactions in ). Yields vary significantly (e.g., 32% for a related indole-carboxamide derivative ), reflecting challenges in pyrrolidine functionalization.
Biological Relevance: Pyrrolidine derivatives with acetamide side chains are explored as histone methyltransferase inhibitors , where the 2-aminopropanoyl group mimics natural substrates (e.g., lysine residues). Bulkier analogs (e.g., naphthyl-containing compound in ) may hinder enzyme binding due to steric clashes.
Biological Activity
N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrrolidine ring, which is significant for its biological interactions. Understanding the chemical structure aids in predicting the compound's behavior in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : The compound may act as a modulator for specific neurotransmitter receptors, influencing pathways related to pain, inflammation, and neuroprotection.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like inflammation and neurodegeneration.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound based on current research findings:
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Inflammation Model : In a study involving rats with induced acute pancreatitis, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its role as an anti-inflammatory agent .
- Neuroprotection Study : Research on neuronal cell lines indicated that treatment with this compound led to decreased markers of oxidative stress and improved cell viability under stress conditions .
- Pain Management Trial : Clinical trials exploring the analgesic properties showed promising results in reducing pain perception in subjects with chronic pain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
